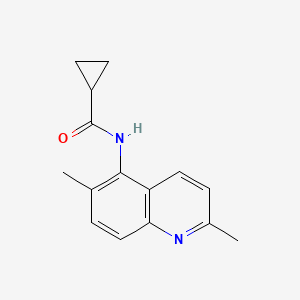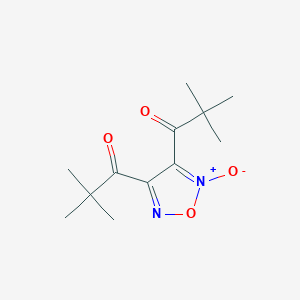methylidene}hydrazinyl]-3-chloroquinoxaline](/img/structure/B15010732.png)
2-[(2E)-2-{[(E)-(4-butylphenyl)diazenyl](4-methoxyphenyl)methylidene}hydrazinyl]-3-chloroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a diazenyl group, a methanone moiety, and a quinoxalinyl hydrazone segment
準備方法
The synthesis of (E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of 4-butylphenylamine with nitrous acid to form the diazonium salt, which is then coupled with 4-methoxybenzaldehyde to form the diazenyl intermediate.
Formation of the quinoxalinyl hydrazone: The diazenyl intermediate is then reacted with 3-chloro-2-quinoxalinecarboxaldehyde in the presence of a hydrazine derivative to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the quinoxalinyl moiety, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
作用機序
The mechanism of action of (E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.
Interacting with receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Inducing oxidative stress: It can generate reactive oxygen species (ROS), leading to oxidative damage in cells and tissues.
類似化合物との比較
(E)-2-(4-butylphenyl)-1-diazenylmethanone (3-chloro-2-quinoxalinyl)hydrazone can be compared with other similar compounds, such as:
Allylamine: An organic compound with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
4-Methoxyphenethylamine: A compound used as a precursor in organic synthesis and studied for its biological activities.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A compound used as a catalyst in organic reactions and known for its unique chemical properties.
特性
分子式 |
C26H25ClN6O |
|---|---|
分子量 |
473.0 g/mol |
IUPAC名 |
N'-(4-butylanilino)-N-(3-chloroquinoxalin-2-yl)imino-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C26H25ClN6O/c1-3-4-7-18-10-14-20(15-11-18)30-31-25(19-12-16-21(34-2)17-13-19)32-33-26-24(27)28-22-8-5-6-9-23(22)29-26/h5-6,8-17,30H,3-4,7H2,1-2H3/b31-25+,33-32? |
InChIキー |
IHWPMKUNMZHNHA-IQAVNMCXSA-N |
異性体SMILES |
CCCCC1=CC=C(C=C1)N/N=C(\C2=CC=C(C=C2)OC)/N=NC3=NC4=CC=CC=C4N=C3Cl |
正規SMILES |
CCCCC1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)OC)N=NC3=NC4=CC=CC=C4N=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)


![2-chloro-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010671.png)
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15010682.png)

![3-{[3-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15010689.png)
![Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate](/img/structure/B15010696.png)

![2-chloro-5-{(4Z)-4-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B15010724.png)

![ethyl (4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetate](/img/structure/B15010744.png)
![4-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B15010749.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B15010767.png)
